Phenyl(triphenylphosphoranyl)acetonitrile
Description
Phenyl(triphenylphosphoranyl)acetonitrile is an organic compound with the molecular formula C26H22NP It is a derivative of acetonitrile, where the hydrogen atoms are replaced by phenyl and triphenylphosphoranyl groups
Properties
CAS No. |
28255-59-6 |
|---|---|
Molecular Formula |
C26H21NP+ |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[cyano(phenyl)methyl]-triphenylphosphanium |
InChI |
InChI=1S/C26H21NP/c27-21-26(22-13-5-1-6-14-22)28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26H/q+1 |
InChI Key |
LMTIYGJMQYYEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(triphenylphosphoranyl)acetonitrile can be synthesized through a multi-step process involving the reaction of triphenylphosphine with acetonitrile. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained. One common method involves the use of a bimetallic catalyst, such as Zn30.1Cr4.3/γ-Al2O3, which facilitates the amination of styrene oxide to produce phenylacetonitrile .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Phenyl(triphenylphosphoranyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The phenyl and triphenylphosphoranyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce amines or other nitrogen-containing compounds.
Scientific Research Applications
Phenyl(triphenylphosphoranyl)acetonitrile has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phenyl(triphenylphosphoranyl)acetonitrile involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phenyl(triphenylphosphoranyl)acetonitrile include:
Phenylacetonitrile: A simpler nitrile compound with similar reactivity.
Triphenylphosphine: A related phosphine compound used in various organic reactions.
Acetonitrile: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of both phenyl and triphenylphosphoranyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in research and industrial applications, where its specific characteristics can be leveraged for various purposes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
